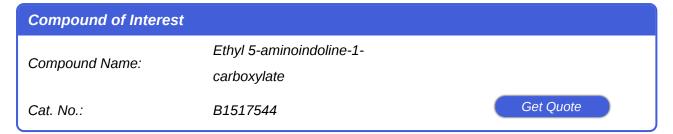


What is Ethyl 5-aminoindoline-1-carboxylate used for in research

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Core Topic: Ethyl 5-aminoindoline-1-carboxylate in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminoindoline-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While direct research literature specifically detailing the uses of Ethyl 5-aminoindoline-1-carboxylate is not extensively available, its structural analogue, tert-butyl 5-aminoindoline-1-carboxylate, serves as a key intermediate in the synthesis of potent enzyme inhibitors. This guide will explore the established applications of the 5-aminoindoline-1-carboxylate scaffold in research, focusing on its role in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors. The synthetic utility, biological significance, and experimental protocols associated with this scaffold are detailed herein. Chemical intermediates, such as Ethyl 5-aminoindoline-1-carboxylate, are fundamental in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1] They serve as the foundational molecular frameworks upon which the complex structures of drugs are built.[1]

Synthetic Utility



The primary role of **Ethyl 5-aminoindoline-1-carboxylate** in research is as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2] The indoline core, a saturated analog of indole, provides a three-dimensional structure that can be strategically functionalized at the 5-amino group and the 1-carboxylate position to interact with biological targets.

Hypothetical Synthesis of Ethyl 5-aminoindoline-1-carboxylate

A plausible synthetic route to **Ethyl 5-aminoindoline-1-carboxylate** can be extrapolated from the synthesis of its indole analogue, ethyl 5-amino-1H-indole-1-carboxylate.[3] The synthesis would likely involve two main steps: the protection of the indole nitrogen and the introduction of the amino group, followed by the reduction of the indole ring to an indoline ring.

Experimental Protocol: Synthesis of the Indole Precursor

A representative protocol for the synthesis of the indole precursor, ethyl 5-amino-1H-indole-1-carboxylate, is as follows[3]:

- N-Protection: To a solution of 5-amino-1H-indole (1 equivalent) in tetrahydrofuran (THF), add triethylamine (1.2 equivalents) and cool the mixture to 0°C.
- Add ethyl chloroformate (1.1 equivalents) dropwise to the solution.
- Allow the reaction to stir for 4 hours.
- Work-up the reaction by diluting with 1N HCl and extracting with ethyl acetate.
- Wash the organic phase sequentially with 1N HCl, water, and saturated aqueous sodium chloride.
- Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to yield ethyl 5-amino-1H-indole-1carboxylate.



The subsequent reduction of the indole to the indoline can be achieved using various reducing agents, such as sodium cyanoborohydride.

Application in the Development of Dual 5-LOX/sEH Inhibitors

A significant application of the 5-aminoindoline-1-carboxylate scaffold is in the design of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[4] These two enzymes are key players in inflammatory pathways, and their simultaneous inhibition is a promising strategy for the development of novel anti-inflammatory drugs.[4]

Signaling Pathway Context Structure-Activity Relationship and Quantitative Data

Research on indoline-based dual inhibitors has provided valuable insights into their structure-activity relationships (SAR). The 5-amino group of the indoline scaffold is typically functionalized to interact with key residues in the active sites of 5-LOX and sEH. The following table summarizes the inhibitory activities of selected indoline derivatives synthesized from a tert-butyl 5-aminoindoline-1-carboxylate precursor, which is expected to have similar reactivity and downstream applications as the ethyl ester.

Compound	Modification at 5- amino position	5-LOX IC50 (μM)	sEH IC50 (nM)
43	4-Fluorobenzyl	0.45 ± 0.11	>10000
53	Phenylurea	>10	61 ± 3
54	4-Fluorophenylurea	>10	100 ± 10
73	3-Phenoxybenzyl	0.41 ± 0.01	430 ± 100

Data extracted from a study on indoline-based dual 5-LOX/sEH inhibitors.[4]

Experimental Protocols for Biological Assays 5-LOX Inhibition Assay



- Enzyme Source: Human polymorphonuclear leukocytes (PMNLs) or isolated human recombinant 5-LOX.
- Substrate: Arachidonic acid.
- Procedure:
 - Pre-incubate the enzyme with the test compound (derivatives of Ethyl 5-aminoindoline-1-carboxylate) for a specified time.
 - Initiate the reaction by adding arachidonic acid.
 - Incubate at 37°C.
 - Stop the reaction and extract the metabolites.
 - Analyze the formation of 5-LOX products (e.g., 5-HETE) by HPLC or LC-MS.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

sEH Inhibition Assay

- Enzyme Source: Human isolated soluble epoxide hydrolase (sEH).
- Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC).
- Procedure:
 - Incubate the enzyme with the test compound in a microplate.
 - Add the substrate to initiate the reaction.
 - Monitor the increase in fluorescence over time as the substrate is hydrolyzed.
- Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.



Experimental Workflow Conclusion

Ethyl 5-aminoindoline-1-carboxylate is a valuable, albeit not extensively documented, research chemical. Its significance lies in its potential as a versatile building block for the synthesis of biologically active compounds, particularly enzyme inhibitors. The well-documented use of its tert-butyl analogue in the development of dual 5-LOX/sEH inhibitors provides a strong rationale for the utility of the ethyl ester in similar medicinal chemistry endeavors. The indoline scaffold offers a unique three-dimensional framework that can be exploited to achieve potent and selective inhibition of therapeutic targets. Further exploration of derivatives of **Ethyl 5-aminoindoline-1-carboxylate** is warranted to uncover novel therapeutic agents for inflammatory and other diseases.

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